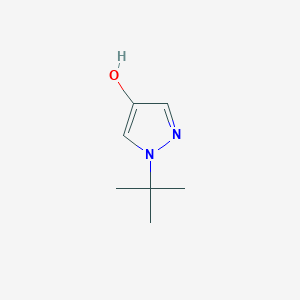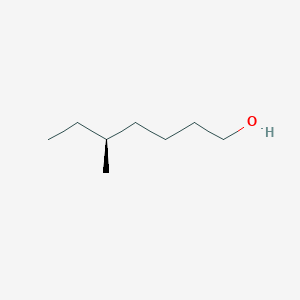
2'-甲基-2,2,2-三氟乙酰苯酮
描述
2’-Methyl-2,2,2-trifluoroacetophenone, also known as MTFAP, is a chemical compound with the molecular formula C9H7F3O . It is a derivative of acetophenone where the acetyl group is trifluoromethylated and the phenyl group is methylated at the para position .
Molecular Structure Analysis
The molecular structure of 2’-Methyl-2,2,2-trifluoroacetophenone consists of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to an acetophenone backbone . The exact structural details or 3D conformations are not provided in the searched resources.Physical and Chemical Properties Analysis
2’-Methyl-2,2,2-trifluoroacetophenone has a molecular weight of 188.15 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not specified for this compound in the searched resources.科学研究应用
催化反应
2'-甲基-2,2,2-三氟乙酰苯酮已在催化反应中进行了研究。铂催化的芳基取代三氟乙酰苯酮的对映选择性氢化,包括2,2,2-三氟乙酰苯酮,表明电子吸引基团增加了这些反应的速率和对映选择性。迄今为止在这种反应中使用任何非均相催化剂系统所达到的最高对映选择性观察到在2,2,2-三氟乙酰苯酮的氢化中,达到了92% e.e. (Arx, Mallát, & Baiker, 2001)。
化合物的合成
该化合物已被用于合成各种化学结构。例如,三氟乙酰苯酮与琥酸二乙酯的反应导致了3-羧基-4-(三氟甲基)四氢萘的合成。这种合成展示了三氟乙酰苯酮衍生物的化学多功能性和反应性 (Ukerun, 1988)。
分子结构分析
研究还集中在理解2,2,2-三氟乙酰苯酮的分子结构上。使用超声速喷射傅里叶变换微波光谱学测量和分配了该化合物的旋转光谱。这项研究为碳骨架提供了准确的结构参数,有助于更好地理解其分子结构 (Lei et al., 2018)。
晶体结构和堆积
使用原位冷冻结晶技术确定了2,2,2-三氟乙酰苯酮的晶体结构。这项研究旨在研究其晶体堆积与各种分子间相互作用的关联,并将这些与取代物类比进行比较。它突出了化学取代如何影响晶体堆积和分子的电子环境 (Dey, Sirohiwal, & Chopra, 2018)。
有机催化
已确定2,2,2-三氟乙酰苯酮作为环境友好的烯烃环氧化的高效有机催化剂。这项研究揭示了该化合物作为化学转化催化剂的潜力,提供了一种温和、快速和绿色的方法,使用H2O2作为氧化剂,在各种烯烃环氧化中实现高产率 (Limnios & Kokotos, 2014)。
分子间相互作用
研究还深入探讨了2,2,2-三氟乙酰苯酮的分子间相互作用。扫描隧道显微镜(STM)数据显示了该化合物的同手性二聚体和三聚体的形成,受芳基−CH···O键合的驱动。这项研究强调了特定分子间相互作用在室温下形成自组装结构中的作用 (Demers-Carpentier等,2011)。
传感应用
已利用2,2,2-三氟乙酰苯酮衍生物在荧光“开启”感测羧酸根离子。与三噻吩衍生物特别是结合羧酸根离子时的荧光增强,表明在离子感测中的潜在应用,并突出了分子内氢键的作用 (Kim & Ahn, 2008)。
电极制造
该化合物及其衍生物已被研究用于制造离子选择性电极。分析了各种三氟乙酰苯酮衍生物的水合和溶解特性,以确定它们作为膜电极中性载体的适用性。这项研究有助于理解电极制造中材料选择标准(Matveichuk, 2019)。
安全和危害
作用机制
Target of Action
This compound is a type of ketone organic compound , and it may interact with various biological targets depending on its specific structure and functional groups.
Mode of Action
It’s known that this compound can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism.
Biochemical Pathways
It’s known that this compound can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers . This suggests that it may be involved in polymer formation pathways.
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and solubility can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that this compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxidesalkenes . This suggests that it may have a role in oxidation reactions at the molecular level.
Action Environment
For instance, its storage conditions are recommended to be sealed in dry, room temperature , suggesting that moisture and temperature can affect its stability.
生化分析
Biochemical Properties
2’-Methyl-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polymers and as an organocatalyst. It interacts with enzymes such as Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol . Additionally, it undergoes condensation reactions with biphenyl, terphenyl, and phenyl ether to form new aromatic polymers . These interactions highlight its versatility in biochemical synthesis and its potential as a catalyst in various reactions.
Cellular Effects
2’-Methyl-2,2,2-trifluoroacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing symptoms such as headache, dizziness, and nausea upon overexposure . The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, altering their activity and leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects through binding interactions with biomolecules. It undergoes asymmetric reduction with optically active Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction demonstrates its ability to participate in enzyme-catalyzed processes, potentially inhibiting or activating specific enzymes. The compound’s trifluoromethyl group also contributes to its reactivity, allowing it to form stable complexes with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methyl-2,2,2-trifluoroacetophenone change over time due to its stability and degradation properties. The compound is known to be stable under standard storage conditions, but it may degrade upon prolonged exposure to light and air . Long-term studies have shown that it can cause persistent changes in cellular function, particularly in respiratory cells, leading to chronic symptoms such as dizziness and nausea .
Dosage Effects in Animal Models
The effects of 2’-Methyl-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, it may act as a mild irritant, causing minor respiratory symptoms . At high doses, it can lead to severe toxic effects, including significant respiratory distress and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2’-Methyl-2,2,2-trifluoroacetophenone is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It undergoes reduction reactions with Grignard reagents, forming 2,2,2-trifluoro-1-phenylethanol . This reaction indicates its role in metabolic pathways involving alcohol and ketone intermediates, potentially affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, 2’-Methyl-2,2,2-trifluoroacetophenone is transported and distributed through interactions with transporters and binding proteins. It is known to accumulate in respiratory tissues, where it exerts its effects on cellular function . The compound’s distribution is influenced by its chemical properties, including its trifluoromethyl group, which enhances its ability to penetrate cell membranes and interact with intracellular targets.
Subcellular Localization
2’-Methyl-2,2,2-trifluoroacetophenone localizes to specific subcellular compartments, where it affects activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic processes . The compound’s localization is directed by its chemical structure, which allows it to penetrate cellular membranes and reach target organelles.
属性
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDBQYFKARISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531113 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-39-9 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)


![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
